molecular formula C5H9FO2 B14150361 2-Methylpropyl carbonofluoridate CAS No. 53813-78-8

2-Methylpropyl carbonofluoridate

Cat. No.: B14150361
CAS No.: 53813-78-8
M. Wt: 120.12 g/mol
InChI Key: ZEZLBMOADGWUOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl carbonofluoridate typically involves the reaction of isobutanol with phosgene in the presence of a base. The reaction proceeds as follows:

C4H9OH+COCl2C5H9FO2+HCl\text{C4H9OH} + \text{COCl2} \rightarrow \text{C5H9FO2} + \text{HCl} C4H9OH+COCl2→C5H9FO2+HCl

This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is typically conducted in a closed system to prevent the release of toxic gases .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropyl carbonofluoridate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form isobutanol and carbon dioxide.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-Methylpropyl carbonofluoridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpropyl carbonofluoridate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

    Methyl fluoroformate: Similar in structure but with a methyl group instead of an isobutyl group.

    Ethyl fluoroformate: Similar in structure but with an ethyl group instead of an isobutyl group.

    Propyl fluoroformate: Similar in structure but with a propyl group instead of an isobutyl group.

Uniqueness: 2-Methylpropyl carbonofluoridate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Properties

CAS No.

53813-78-8

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

2-methylpropyl carbonofluoridate

InChI

InChI=1S/C5H9FO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3

InChI Key

ZEZLBMOADGWUOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)F

Origin of Product

United States

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